![molecular formula C5H10N4S B1335152 2-(5-Methyl-2H-[1,2,4]triazol-3-ylsulfanyl)-ethylamine CAS No. 842955-68-4](/img/structure/B1335152.png)
2-(5-Methyl-2H-[1,2,4]triazol-3-ylsulfanyl)-ethylamine
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Overview
Description
“2-(5-Methyl-2H-[1,2,4]triazol-3-ylsulfanyl)-ethylamine” is a compound that belongs to the class of 1,2,4-triazoles. Triazoles are five-membered heterocyclic compounds containing two carbon atoms and three nitrogen atoms . They are known for their ability to bind with a variety of enzymes and receptors in biological systems, thus exhibiting versatile biological activities .
Synthesis Analysis
The synthesis of 1,2,4-triazole derivatives has been reported in the literature. For instance, a series of 1,2,4-triazole derivatives including 1,3-diphenyl-2-(1H-1,2,4-triazol-1-yl) propan-1-ones, 1-(1,3-diphenylpropan-2-yl)-1H-1,2,4-triazole, and 1,4-diphenyl-2-(1H-1,2,4-triazol-1-yl) butane-1,4-diones have been synthesized . The structures of these derivatives were confirmed by spectroscopic techniques like IR, 1H-NMR, Mass spectroscopy, and Elemental analysis .Molecular Structure Analysis
The molecular structure of 1,2,4-triazole derivatives has been studied using experimental and theoretical methods . For example, the structure of (5-methyl-1H-[1,2,4]triazol-3-ylsulfanyl)-acetic acid (MTSA) has been investigated by experimental (X-ray diffraction) and theoretical (B3LYP/aug-cc-pVDZ) methods .Chemical Reactions Analysis
The chemical reactions involving 1,2,4-triazole derivatives have been studied. For instance, 1,2,4-triazole derivatives have been synthesized and evaluated for their in vitro xanthine oxidase (XO) inhibitory activity .Physical And Chemical Properties Analysis
1,2,4-Triazoles are white powder solids with a melting point of 120–121°C and a boiling point of 260°C . They are very soluble in water and also soluble in organic solvents .Scientific Research Applications
Therapeutic Applications
Triazoles and their derivatives have significant biological properties including antimicrobial, antiviral, antitubercular, anticancer, anticonvulsant, analgesic, antioxidant, anti-inflammatory, and antidepressant activities . They are also important in organocatalysis, agrochemicals, and materials science .
Drug Discovery
Triazoles are a privileged structure motif in drug discovery. They have found broad applications in drug discovery, organic synthesis, polymer chemistry, supramolecular chemistry, bioconjugation, chemical biology, fluorescent imaging, and materials science .
Organic Synthesis
Triazoles are used in organic synthesis due to their high chemical stability and strong dipole moment . They are usually inert to acidic or basic hydrolysis as well as oxidizing and reducing conditions even at high temperature .
Supramolecular Chemistry
In supramolecular chemistry, triazoles are used due to their hydrogen bonding ability . This feature makes the substituted 1,2,3-triazole motif structurally resembling to the amide bond, mimicking an E or a Z amide bond .
Polymer Chemistry
In polymer chemistry, triazoles are used due to their high chemical stability . They can withstand harsh conditions, making them suitable for use in various polymerization processes .
Fluorescent Imaging
Triazoles have applications in fluorescent imaging . They can be used to create fluorescent probes for imaging biological systems .
Materials Science
Triazoles have found applications in materials science . They can be used in the synthesis of novel materials with unique properties .
Catalysis
Triazoles can act as ligands which stabilize Cu (I) towards disproportionation and oxidation thus enhancing its catalytic effect in the azide-acetylene cycloaddition .
Mechanism of Action
Target of Action
Compounds containing the 1,2,4-triazole ring in their structure are known for their multidirectional biological activity . For instance, some 1,2,4-triazole derivatives have been found to inhibit RAC-alpha serine/threonine-protein kinase and Glycogen synthase kinase-3 beta .
Mode of Action
It’s known that the nitrogen atoms of the triazole moiety actively contribute to binding to the active site of enzymes . The reaction occurs by the formation of a C-N bond between the nitrogen of the amino group and the carbonyl carbon, and the simultaneous proton transfer from nitrogen N1 to oxygen of the C=O bond .
Biochemical Pathways
1,2,4-triazole derivatives have been associated with significant antibacterial activity .
Pharmacokinetics
The absorption, distribution, metabolism, and elimination of similar 1,2,4-triazole derivatives are generally influenced by their chemical structure .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the activation barrier of certain reactions involving similar compounds can be overcome under specific conditions, such as heating . Furthermore, the synthesis of similar compounds has been found to be more efficient and sustainable in a continuous, one-pot method, which is atom economical, highly selective, and environmentally benign .
Safety and Hazards
Future Directions
The future directions in the research of 1,2,4-triazole derivatives could involve the development of new and efficient methodologies for accessing new 1,2,4-triazole-containing scaffolds, which would be very useful for the discovery of new drug candidates . Additionally, the synthesis of new stable halogenated carbenes, such as 1-tert-butyl-3,4-diaryl-1,2,4-triazol-5-ylidenes, has been reported, indicating potential future directions in the field .
properties
IUPAC Name |
2-[(5-methyl-1H-1,2,4-triazol-3-yl)sulfanyl]ethanamine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10N4S/c1-4-7-5(9-8-4)10-3-2-6/h2-3,6H2,1H3,(H,7,8,9) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HZXHKHYOZYEEOQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NN1)SCCN |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10N4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80390138 |
Source
|
Record name | 2-[(5-Methyl-1H-1,2,4-triazol-3-yl)sulfanyl]ethan-1-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80390138 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
158.23 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(5-Methyl-2H-[1,2,4]triazol-3-ylsulfanyl)-ethylamine | |
CAS RN |
842955-68-4 |
Source
|
Record name | 2-[(5-Methyl-1H-1,2,4-triazol-3-yl)sulfanyl]ethan-1-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80390138 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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